1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea
Description
1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea is a urea derivative characterized by a cyclooctyl group attached to one nitrogen atom of the urea moiety and a pyridin-4-ylmethyl group on the other nitrogen.
Properties
IUPAC Name |
1-cyclooctyl-3-(pyridin-4-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c19-15(17-12-13-8-10-16-11-9-13)18-14-6-4-2-1-3-5-7-14/h8-11,14H,1-7,12H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXGZGPEIRWKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- However, it may reduce solubility in polar solvents .
- Coordination Chemistry : Pyridin-4-ylmethyl-containing analogs (e.g., and ) show strong coordination to metals (Co, Ru), suggesting the target compound could similarly bind transition metals for catalytic or therapeutic purposes .
- The cyclooctyl group may modulate selectivity or potency .
Preparation Methods
Reaction Conditions and Optimization
-
Solvent System : Tetrahydrofuran (THF) is commonly employed due to its ability to solubilize both aromatic amines and aliphatic isocyanates.
-
Base Catalyst : N,N-Diisopropylethylamine (DIPEA) is added to deprotonate the amine, enhancing nucleophilic attack on the isocyanate electrophile.
-
Temperature and Duration : Heating at 70°C for 12 hours achieves near-quantitative conversion, as evidenced by thin-layer chromatography (TLC) monitoring.
Example Procedure :
A mixture of pyridin-4-ylmethylamine (0.44 mmol) and cyclooctyl isocyanate (0.53 mmol) in THF (10 mL) is treated with DIPEA (1.34 mmol). After refluxing at 70°C for 12 hours, the solvent is evaporated, and the crude product is purified via silica gel chromatography (0–5% methanol in dichloromethane).
Alternative Synthesis via Nucleophilic Addition Reactions
For laboratories lacking access to cyclooctyl isocyanate, an alternative route involves the nucleophilic addition of pyridin-4-ylmethylamine to cyclooctyl carbamate intermediates. This method, adapted from piperidine-based urea syntheses, proceeds via in situ generation of the isocyanate using triphosgene.
Key Steps:
-
Carbamate Formation : Cyclooctylamine reacts with triphosgene in the presence of aqueous sodium hydroxide to yield cyclooctyl isocyanate.
-
Urea Coupling : The transient isocyanate is immediately reacted with pyridin-4-ylmethylamine to prevent side reactions.
Challenges :
-
Strict temperature control (<5°C) is required during triphosgene addition to avoid exothermic decomposition.
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This method produces lower yields (35–45%) compared to direct isocyanate coupling due to competing hydrolysis.
Steric and Electronic Considerations in Cyclooctyl Substituent Effects
The cyclooctyl group introduces significant steric bulk, which impacts both reaction kinetics and purification:
Kinetic Analysis
Purification Challenges
-
The hydrophobic cyclooctyl moiety complicates reverse-phase HPLC purification, often requiring normal-phase silica chromatography with methanol gradients.
Spectroscopic Characterization and Quality Control
Robust characterization protocols ensure batch-to-batch consistency:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis with Related Urea Derivatives
The synthesis of this compound shares methodological parallels with other alicyclic ureas:
| Compound | Yield (%) | Reaction Time (h) | Purification Method |
|---|---|---|---|
| 1-Cyclohexyl analog | 68–72 | 12 | Silica (MeOH/DCM) |
| 1-Cyclopentyl analog | 65 | 10 | Preparative HPLC |
| 1-Cyclooctyl analog (this work) | 50–68 | 12–18 | Silica (MeOH/DCM) |
The cyclooctyl derivative’s lower yield reflects increased steric demands during the urea-forming step .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step reactions, such as coupling cycloocylamine with pyridin-4-ylmethyl isocyanate or via urea bond formation between amine and carbonyl precursors. Optimization can be achieved using Design of Experiments (DoE) methodologies to assess variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while identifying critical parameters . Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
| Key Synthesis Parameters |
|---|
| Step 1: Cyclooctylamine activation (e.g., via carbamate formation) |
| Step 2: Coupling with pyridin-4-ylmethyl isocyanate |
| Optimal solvent: Dimethylformamide (DMF) or dichloromethane (DCM) |
| Catalyst: Triethylamine (TEA) for acid scavenging |
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the urea linkage and substituent positions. Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O) and N-H stretching vibrations. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive stereochemical data .
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
- Answer : Solubility can be determined via shake-flask methods in phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO). Stability studies involve incubating the compound at physiological pH (7.4) and temperatures (37°C), followed by HPLC quantification of degradation products over 24–72 hours .
Advanced Research Questions
Q. What computational strategies are effective in predicting the binding affinity of this compound to enzymatic targets?
- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with enzymes like kinases or phosphatases. Quantum mechanical/molecular mechanical (QM/MM) methods refine binding energy calculations, particularly for urea derivatives targeting ATP-binding pockets . For example, docking studies of analogous urea compounds show hydrogen bonding with catalytic lysine residues .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity for specific biological targets?
- Answer : Systematic SAR requires synthesizing analogs with modifications to the cyclooctyl group (e.g., ring size, substituents) and pyridinylmethyl moiety (e.g., halogenation, methylation). Biological assays (e.g., enzyme inhibition IC₅₀, cellular viability) are paired with computational descriptors (e.g., LogP, polar surface area) to correlate structural changes with activity. Meta-analysis of analogous ureas (e.g., 1-aryl-3-pyridinylmethyl derivatives) reveals that bulkier substituents enhance selectivity for kinase targets .
Q. What experimental approaches resolve contradictions in reported biological activities of urea derivatives?
- Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Reproducibility can be improved by standardizing protocols (e.g., NIH/NCBI assay guidelines) and validating findings across multiple models (e.g., primary cells vs. immortalized lines). Systematic reviews with meta-analyses (using PRISMA frameworks) statistically aggregate data to identify consensus mechanisms .
Q. How can reaction engineering principles enhance the scalability of this compound synthesis?
- Answer : Continuous-flow reactors improve yield and purity by minimizing side reactions (e.g., hydrolysis of intermediates). Membrane separation technologies (e.g., nanofiltration) can isolate the product from unreacted precursors. Process simulation software (e.g., Aspen Plus) models heat transfer and mass balance for large-scale production .
Data Contradiction Analysis
- Example : Conflicting reports on cytotoxicity may stem from differences in cell permeability or metabolic stability. Researchers should compare logD values (octanol-water distribution coefficients) and assess cytochrome P450 metabolism using liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
